molecular formula C9H13ClN2 B13484664 2,6-Dimethylbenzene-1-carboximidamide hydrochloride

2,6-Dimethylbenzene-1-carboximidamide hydrochloride

Cat. No.: B13484664
M. Wt: 184.66 g/mol
InChI Key: FTSZLRILGISSFZ-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1-carboximidamide hydrochloride is a synthetic compound widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 112-114°C. This compound is particularly valued for its role in organic synthesis, drug development, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2,6-dimethylbenzonitrile with ammonia or an amine under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,6-Dimethylbenzene-1-carboximidamide hydrochloride has a variety of scientific research applications:

    Organic Synthesis: It is used as a catalyst for the synthesis of various compounds, such as nitriles, amines, and esters.

    Drug Development: The compound serves as a starting material for the synthesis of various drugs and pharmaceuticals.

    Biochemistry: It is used in the study of enzyme kinetics and protein structure.

Mechanism of Action

2,6-Dimethylbenzene-1-carboximidamide hydrochloride acts as a catalyst in organic synthesis reactions. The carboximidamide group of the molecule acts as a Lewis acid, facilitating the formation of a transition state in the reaction. The hydrochloride group acts as a proton donor, stabilizing the transition state. This mechanism allows the compound to effectively catalyze various organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylbenzonitrile
  • 2,6-Dimethylbenzamide
  • 2,6-Dimethylbenzoic acid

Uniqueness

Compared to similar compounds, 2,6-Dimethylbenzene-1-carboximidamide hydrochloride is unique due to its dual functionality as both a Lewis acid and a proton donor. This dual functionality enhances its catalytic efficiency in organic synthesis reactions, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2,6-dimethylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-6-4-3-5-7(2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H

InChI Key

FTSZLRILGISSFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=N)N.Cl

Origin of Product

United States

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